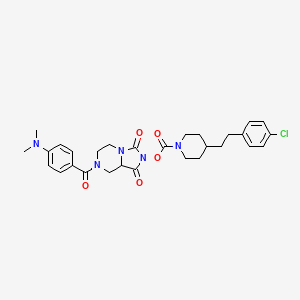

JJH260

Description

Properties

IUPAC Name |

[7-[4-(dimethylamino)benzoyl]-1,3-dioxo-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazin-2-yl] 4-[2-(4-chlorophenyl)ethyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34ClN5O5/c1-31(2)24-11-7-22(8-12-24)26(36)33-17-18-34-25(19-33)27(37)35(28(34)38)40-29(39)32-15-13-21(14-16-32)4-3-20-5-9-23(30)10-6-20/h5-12,21,25H,3-4,13-19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RISSJZZMOJQTIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)N2CCN3C(C2)C(=O)N(C3=O)OC(=O)N4CCC(CC4)CCC5=CC=C(C=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34ClN5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

JJH260: A Covalent Inhibitor of the Atypical Threonine Hydrolases AIG1 and ADTRP

An In-depth Technical Guide for Drug Development Professionals

Introduction

JJH260 is a potent, cell-active N-hydroxyhydantoin (NHH) carbamate inhibitor targeting the atypical integral membrane threonine hydrolases, Androgen-Induced Gene 1 (AIG1) and Androgen-Dependent TFPI-Regulating Protein (ADTRP).[1][2] These enzymes have been identified as the principal hydrolases responsible for the degradation of fatty acid esters of hydroxy fatty acids (FAHFAs), a class of bioactive lipids with anti-inflammatory and anti-diabetic properties.[3][4] The discovery of JJH260 provides a critical chemical tool for studying the physiological roles of AIG1, ADTRP, and FAHFA signaling, and represents a potential starting point for therapeutic development in metabolic and inflammatory diseases. This document provides a comprehensive technical overview of JJH260, including its inhibitory profile, the experimental protocols used for its characterization, and the signaling pathways of its targets.

Quantitative Data Summary

The inhibitory activity of JJH260 against its primary targets and identified off-targets has been characterized through various biochemical and proteomic methodologies. The key quantitative data are summarized below.

Table 1: Inhibitory Potency (IC₅₀) of JJH260

| Target Enzyme | Assay Type | IC₅₀ Value (µM) | Source |

| Human AIG1 | FP-labeling Inhibition | 0.50 ± 0.14 | [2] |

| Human AIG1 | FAHFA Hydrolysis Inhibition | 0.57 ± 0.14 | [1][2] |

| Human ADTRP | FP-labeling Inhibition | 8.5 | [1][2] |

FP: Fluorophosphonate probe. Data represent mean values ± s.e.m. or s.d. where specified.

Table 2: Kinetic Parameters of AIG1 Inhibition by JJH260

| Target Enzyme | Parameter | Value | Source |

| Human AIG1 | kobs/[I] | 300 ± 25 M⁻¹s⁻¹ | [2] |

kobs/[I]: Apparent second-order rate constant of inhibition.

Table 3: Profile of Off-Target Serine Hydrolases Inhibited by JJH260

| Off-Target Enzyme | Enzyme Class | Source |

| ABHD6 | Serine Hydrolase | [1][2] |

| LYPLA1 | Lysophospholipase | [1][2] |

| LYPLA2 | Lysophospholipase | [1][2] |

| PPT1 | Palmitoyl-Protein Thioesterase 1 | [2] |

Off-targets were identified using Activity-Based Protein Profiling (ABPP) techniques.

Signaling Pathways and Mechanism of Action

JJH260 exerts its effect by inhibiting AIG1 and ADTRP, which in turn modulates the levels of FAHFAs and affects downstream signaling pathways.

Caption: Logical diagram of JJH260's mechanism of action.

AIG1 and ADTRP are transmembrane threonine hydrolases that degrade bioactive FAHFAs.[2][3] JJH260 covalently modifies the catalytic threonine residue, blocking this hydrolytic activity. This leads to an accumulation of FAHFAs, which can then exert their anti-inflammatory and metabolic benefits.

AIG1-Modulated Signaling Pathway

AIG1 has been identified as an interacting partner of the E3 ligase Pirh2 and can activate the Nuclear Factor of Activated T-cells (NFAT) signaling pathway.[5][6]

Caption: AIG1 interaction with Pirh2 and activation of NFAT signaling.

ADTRP-Modulated Signaling Pathways

ADTRP is a multifunctional protein involved in coagulation and vascular development. It regulates the expression of Tissue Factor Pathway Inhibitor (TFPI) and negatively regulates the canonical Wnt signaling pathway.[7][8][9]

Caption: ADTRP's role in regulating TFPI and Wnt signaling.

Experimental Protocols

The characterization of JJH260 involved several key experimental methodologies, primarily centered around Activity-Based Protein Profiling (ABPP).

Experimental Workflow Overview

Caption: Workflow for the discovery and characterization of JJH260.

Competitive Activity-Based Protein Profiling (ABPP) for IC₅₀ Determination

This method is used to assess an inhibitor's ability to compete with a broad-spectrum activity-based probe for binding to the enzyme's active site.

-

Proteome Preparation: Membrane proteomes from HEK293T cells overexpressing human AIG1 (hAIG1) are prepared.

-

Inhibitor Incubation: Aliquots of the membrane proteome are pre-incubated with varying concentrations of JJH260 (or DMSO as a vehicle control) for 30 minutes at 37°C.[10]

-

Probe Labeling: A fluorophosphonate-rhodamine (FP-Rh) probe is added to each sample (e.g., 1 µM final concentration) and incubated for another 30 minutes at 37°C.[2][10] This probe covalently labels the active site of accessible hydrolases.

-

SDS-PAGE Analysis: The reaction is quenched with a reducing sample buffer. Proteins are separated by SDS-PAGE.

-

Visualization and Quantification: The gel is scanned for fluorescence. The intensity of the band corresponding to hAIG1 (at ~15-25 kDa) is quantified.[2] A decrease in fluorescence intensity relative to the control indicates inhibition.

-

Data Analysis: IC₅₀ values are calculated by plotting the percentage of residual probe labeling against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[2]

FAHFA Hydrolysis Assay

This assay directly measures the enzymatic activity of AIG1/ADTRP and its inhibition by JJH260.

-

Proteome and Inhibitor Incubation: As in the ABPP protocol, membrane proteomes from hAIG1-transfected cells are pre-incubated with various concentrations of JJH260 for 30 minutes at 37°C.[10]

-

Substrate Addition: The substrate, 9-palmitic acid ester of hydroxy-stearic acid (9-PAHSA), is added to the proteome samples (e.g., 100 µM final concentration) and incubated for 30 minutes at 37°C to allow for enzymatic hydrolysis.[10]

-

Lipid Extraction: The reaction is quenched, and lipids are extracted from the sample, typically using a methyl tert-butyl ether (MTBE)-based liquid-liquid extraction method.

-

LC-MS Analysis: The extracted lipids are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the levels of the hydrolyzed product (e.g., palmitic acid).

-

Data Analysis: The rate of product formation is calculated. IC₅₀ values are determined by plotting the percentage of residual hydrolytic activity against the inhibitor concentration.[2][10]

Inhibition in Intact Human Cells

This protocol validates the cell permeability and target engagement of JJH260 in a physiological context.

-

Cell Culture and Treatment: Human cells known to express AIG1, such as LNCaP prostate cancer cells or primary T-cells, are cultured.[1] The cells are then treated with JJH260 (e.g., 5 µM) or vehicle control for a defined period (e.g., 4 hours) at 37°C in culture media.[2]

-

FAHFA Hydrolysis Measurement: A labeled version of the substrate (e.g., ¹³C,²H-PAHSA) is added to the intact cells and incubated.[2]

-

Analysis: After incubation, lipids are extracted from the cells and media. The amount of hydrolyzed, labeled product is quantified by LC-MS. A reduction in product formation in JJH260-treated cells compared to controls demonstrates in-situ inhibition of FAHFA hydrolase activity.[2]

Conclusion

JJH260 is a well-characterized covalent inhibitor of the FAHFA hydrolases AIG1 and ADTRP. Its demonstrated potency and cell-based activity make it an invaluable tool for probing the biology of the AIG1/ADTRP/FAHFA axis. The quantitative data and established protocols detailed in this guide provide a solid foundation for researchers utilizing JJH260 in studies of metabolic disease, inflammation, and other physiological processes regulated by this novel signaling pathway. Further optimization to improve selectivity and in vivo properties could pave the way for new therapeutic agents.

References

- 1. caymanchem.com [caymanchem.com]

- 2. AIG1 and ADTRP are Atypical Integral Membrane Hydrolases that Degrade Bioactive FAHFAs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AIG1 and ADTRP are atypical integral membrane hydrolases that degrade bioactive FAHFAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. AIG1 and ADTRP are endogenous hydrolases of fatty acid esters of hydroxy fatty acids (FAHFAs) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. AIG1 is a novel Pirh2-interacting protein that activates the NFAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. AIG1 androgen induced 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 7. Androgen-dependent tissue factor pathway inhibitor regulating protein: a review of its peripheral actions and association with cardiometabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. Role of ADTRP (Androgen‐Dependent Tissue Factor Pathway Inhibitor Regulating Protein) in Vascular Development and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Role of JJH260 in the Investigation of FAHFA Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with significant therapeutic potential, demonstrating anti-inflammatory and anti-diabetic properties. The study of their metabolism is crucial for understanding their physiological roles and for the development of novel therapeutics. A key challenge in this field has been the transient nature of FAHFAs, which are rapidly hydrolyzed in vivo. The discovery of specific chemical probes to modulate the activity of FAHFA-metabolizing enzymes has been a significant advancement. This technical guide focuses on the pivotal role of JJH260, a potent inhibitor of FAHFA hydrolases, in the elucidation of FAHFA metabolism.

JJH260: A Chemical Probe for FAHFA Metabolism

JJH260 is a carbamate-based inhibitor that has been instrumental in identifying and characterizing the key enzymes responsible for FAHFA degradation. It acts as a dual inhibitor of two transmembrane threonine hydrolases: Androgen-Induced Gene 1 (AIG1) and Androgen-Dependent TFPI-Regulating Protein (ADTRP) .[1][2][3] By covalently modifying the active site threonine of these enzymes, JJH260 effectively blocks their hydrolytic activity, leading to an accumulation of endogenous FAHFAs. This allows for the detailed study of their downstream signaling pathways and physiological effects.

Mechanism of Action

The primary mechanism of JJH260 involves the irreversible inactivation of AIG1 and ADTRP. These enzymes are responsible for the hydrolysis of the ester bond in FAHFAs, releasing the constituent fatty acid and hydroxy fatty acid. By inhibiting these enzymes, JJH260 serves as a powerful tool to artificially elevate FAHFA levels, mimicking a state of increased FAHFA production and enabling researchers to investigate their biological functions in various experimental models.

Quantitative Data on JJH260 and Related Inhibitors

The following table summarizes the key quantitative data for JJH260 and a related, in vivo-active inhibitor, ABD-110207.

| Inhibitor | Target Enzyme | IC50 (nM) | Assay Conditions | Reference |

| JJH260 | AIG1 | 5.7 | Recombinant human AIG1, 9-PAHSA substrate | Parsons et al., 2016 |

| ADTRP | 8.5 | Recombinant human ADTRP, 9-PAHSA substrate | Parsons et al., 2016 | |

| ABD-110207 | AIG1 | 150 | Not specified | Kolar et al., 2020 |

| ADTRP | 300 | Not specified | Kolar et al., 2020 |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing JJH260 to study FAHFA metabolism. These protocols are based on the methods described in the primary literature.

In Vitro FAHFA Hydrolase Activity Assay

This protocol is designed to determine the inhibitory potency of compounds like JJH260 against AIG1 and ADTRP.

Materials:

-

Recombinant human AIG1 or ADTRP

-

9-PAHSA (palmitic acid-9-hydroxy-stearic acid) or other FAHFA substrate

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM EDTA

-

JJH260 or other test inhibitors dissolved in DMSO

-

LC-MS/MS system for lipid analysis

Procedure:

-

Prepare a solution of the recombinant enzyme (AIG1 or ADTRP) in the assay buffer to a final concentration of 1 µg/mL.

-

Prepare serial dilutions of JJH260 in DMSO.

-

In a microcentrifuge tube, combine 48 µL of the enzyme solution with 1 µL of the JJH260 dilution (or DMSO for control).

-

Pre-incubate the enzyme-inhibitor mixture for 30 minutes at 37°C.

-

Initiate the reaction by adding 1 µL of the FAHFA substrate (e.g., 100 µM 9-PAHSA in ethanol) to a final concentration of 2 µM.

-

Incubate the reaction mixture for 60 minutes at 37°C.

-

Quench the reaction by adding 100 µL of ice-cold methanol.

-

Extract the lipids by adding 200 µL of chloroform and 50 µL of water. Vortex and centrifuge at 2000 x g for 10 minutes.

-

Collect the lower organic phase and dry it under a stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.

-

Quantify the remaining FAHFA substrate and/or the product (hydroxy fatty acid) to determine the enzyme activity and calculate the IC50 value for the inhibitor.

Cell-Based FAHFA Hydrolysis Assay

This protocol allows for the assessment of JJH260's ability to inhibit FAHFA hydrolysis in a cellular context.

Materials:

-

HEK293T cells (or other suitable cell line)

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

Plasmid encoding for human AIG1 or ADTRP (optional, for overexpression)

-

Transfection reagent (if applicable)

-

JJH260 dissolved in DMSO

-

9-PAHSA or other FAHFA substrate

-

PBS (Phosphate-Buffered Saline)

-

Methanol, Chloroform

-

LC-MS/MS system

Procedure:

-

Seed HEK293T cells in 6-well plates and grow to ~80% confluency.

-

(Optional) Transfect cells with the AIG1 or ADTRP expression plasmid and incubate for 24-48 hours.

-

Treat the cells with varying concentrations of JJH260 (e.g., 0.1, 1, 10 µM) or DMSO (vehicle control) in fresh media for 4 hours.

-

Spike the media with the FAHFA substrate (e.g., 10 µM 9-PAHSA) and incubate for an additional 2 hours.

-

Aspirate the media and wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding 500 µL of ice-cold methanol and scraping the cells.

-

Transfer the cell lysate to a glass tube and perform a lipid extraction as described in the in vitro assay (steps 8-10).

-

Analyze the lipid extracts by LC-MS/MS to quantify the levels of the FAHFA substrate and its hydrolysis products.

In Vivo Inhibition of FAHFA Hydrolases in Mice

This protocol describes the administration of a FAHFA hydrolase inhibitor to mice to study its effects on endogenous FAHFA levels. The inhibitor ABD-110207 has been shown to be active in vivo.[3]

Materials:

-

C57BL/6J mice (or other appropriate strain)

-

ABD-110207 or other in vivo-active inhibitor

-

Vehicle solution (e.g., 18:1:1 saline:emulphor:ethanol)

-

Anesthesia (e.g., isoflurane)

-

Tissue collection tools

-

Lipid extraction reagents

-

LC-MS/MS system

Procedure:

-

Acclimate mice to the experimental conditions for at least one week.

-

Prepare the inhibitor solution in the vehicle at the desired concentration (e.g., 10 mg/kg body weight for ABD-110207).

-

Administer the inhibitor or vehicle control to the mice via intraperitoneal (i.p.) injection.

-

At a specified time point after injection (e.g., 4 hours), euthanize the mice by a humane method.

-

Immediately collect tissues of interest (e.g., liver, adipose tissue, plasma) and flash-freeze them in liquid nitrogen.

-

Store tissues at -80°C until lipid extraction.

-

For lipid extraction, homogenize the frozen tissue in a suitable volume of ice-cold methanol.

-

Perform a Bligh-Dyer or other suitable lipid extraction method.

-

Dry the lipid extract and reconstitute for LC-MS/MS analysis.

-

Quantify the levels of various endogenous FAHFA isomers to determine the effect of the inhibitor.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: FAHFA Metabolism and Inhibition by JJH260.

References

Investigating the Function of AIG1 using the Selective Inhibitor JJH260: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the investigation into the function of the Androgen-Induced 1 (AIG1) protein, with a particular focus on the utility of the selective inhibitor, JJH260. AIG1, a transmembrane threonine hydrolase, has been identified as a key enzyme in the catabolism of bioactive lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs). Understanding the functional role of AIG1 is crucial due to its implications in various physiological and pathological processes, including cancer and metabolic diseases. This document outlines detailed experimental protocols, presents quantitative data from key studies, and provides visual representations of signaling pathways and experimental workflows to facilitate further research and drug development efforts targeting AIG1.

Introduction to AIG1

Androgen-Induced 1 (AIG1) is a multi-pass transmembrane protein whose expression is regulated by androgens.[1] Initially identified in human dermal papilla cells, AIG1 has been characterized as an atypical integral membrane hydrolase.[2][3] Its primary function is the hydrolysis of fatty acid esters of hydroxy fatty acids (FAHFAs), a class of bioactive lipids with anti-inflammatory and anti-diabetic properties.[2][4][5] AIG1, along with its sequence-related homolog, androgen-dependent TFPI-regulating protein (ADTRP), constitutes a novel class of threonine-dependent transmembrane hydrolases.[2][3]

Functionally, AIG1 is involved in the long-chain fatty acid catabolic process.[1][6] Beyond its enzymatic activity, AIG1 has been shown to interact with the E3 ligase Pirh2, leading to the activation of the Nuclear Factor of Activated T-cells (NFAT) signaling pathway.[7][8] Dysregulation of AIG1 expression has been linked to human diseases; for instance, its downregulation is associated with shorter survival times in patients with hepatocellular carcinoma.[7]

The Chemical Probe: JJH260

JJH260 is a potent and selective N-hydroxy hydantoin carbamate inhibitor of AIG1.[9] It serves as a valuable chemical tool for elucidating the biological functions of AIG1.

Key characteristics of JJH260 include:

-

Mechanism of Action: JJH260 covalently modifies the active site of AIG1, inhibiting its hydrolase activity.[2]

-

Potency: It effectively blocks the hydrolysis of 9-palmitic acid-hydroxy-stearic acid (9-PAHSA), a representative FAHFA, with an IC50 value of 0.57 µM.[2][9]

-

Selectivity: While highly potent against AIG1, JJH260 also exhibits inhibitory activity against ADTRP, ABHD6, LYPLA1, and LYPLA2.[2][9] This off-target activity should be considered when interpreting experimental results.

Investigating AIG1 Function: Experimental Protocols

This section details key experimental methodologies for studying the function of AIG1, with a focus on utilizing JJH260.

Recombinant AIG1 Expression and Membrane Preparation

This protocol is essential for in vitro characterization of AIG1 activity and inhibitor screening.

Protocol:

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293T) cells are cultured to approximately 40% confluency in a 10 cm tissue culture plate.

-

Transiently transfect the cells with a mammalian expression vector containing the full-length human AIG1 cDNA using a suitable transfection reagent like polyethyleneimine (PEI). A mock transfection with an empty vector should be performed as a negative control.

-

Cell Harvesting and Lysis: After 48 hours of transfection, wash the cells with phosphate-buffered saline (PBS) and harvest them by scraping. Lyse the cells by sonication in PBS.

-

Membrane Fractionation: Separate the membrane and soluble fractions by ultracentrifugation at 100,000 x g for 45 minutes at 4°C. The resulting membrane pellet will be enriched with recombinant AIG1.[2]

In Vitro AIG1 Inhibition Assay

This assay quantifies the inhibitory potency of compounds like JJH260 against AIG1's hydrolase activity.

Protocol:

-

Enzyme Preparation: Resuspend the membrane fraction containing recombinant AIG1 in a suitable buffer.

-

Inhibitor Incubation: Incubate the AIG1-containing membrane proteomes with varying concentrations of JJH260 (or other test compounds) for 30 minutes at 37°C. A DMSO control should be included.

-

Substrate Addition: Initiate the enzymatic reaction by adding a FAHFA substrate, such as 9-PAHSA, at a final concentration of 100 µM.

-

Reaction Termination and Analysis: After a 30-minute incubation at 37°C, terminate the reaction.

-

Quantify the hydrolysis of the FAHFA substrate using liquid chromatography-mass spectrometry (LC-MS) to measure the formation of the product.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[2]

Cellular FAHFA Hydrolysis Assay

This assay assesses the ability of JJH260 to inhibit AIG1 activity within a cellular context.

Protocol:

-

Cell Treatment: Treat human cancer cell lines known to express AIG1 (e.g., LNCaP) or AIG1-transfected HEK293T cells with JJH260 (e.g., 5 µM) or a vehicle control (DMSO) for 4 hours at 37°C.[2]

-

Substrate Administration: Introduce a labeled FAHFA substrate, such as a double-labeled 9-PAHSA ([¹³C₁₆]-PA-[D₁₉]-HSA), to the treated cells.[2]

-

Lipid Extraction: After a suitable incubation period, harvest the cells and perform a lipid extraction to isolate the FAHFA substrate and its hydrolyzed products.

-

LC-MS Analysis: Analyze the lipid extracts by LC-MS to quantify the levels of the labeled FAHFA substrate and its hydrolysis products (¹³C₁₆-palmitic acid and ²H₁₉-hydroxystearic acid).[2]

-

A significant reduction in the levels of the hydrolysis products in JJH260-treated cells compared to the control indicates cellular inhibition of AIG1.

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating AIG1 and its inhibition by JJH260.

Table 1: Inhibitory Potency of JJH260 against AIG1

| Parameter | Value | Reference |

| IC50 for 9-PAHSA Hydrolysis | 0.57 ± 0.14 µM | [2] |

| IC50 for FP-labeling | 0.50 ± 0.14 µM | [2] |

| kobs/[I] | 300 ± 25 M-1s-1 | [2] |

Table 2: Off-Target Activity of JJH260

| Target | IC50 (µM) | Reference |

| ADTRP | 8.5 | [9] |

| ABHD6 | Inhibited | [2] |

| LYPLA1 | Inhibited | [2] |

| LYPLA2 | Inhibited | [2] |

Visualizing AIG1-Related Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the investigation of AIG1 function.

Caption: AIG1's dual role in FAHFA metabolism and NFAT signaling.

Caption: Experimental workflow for characterizing JJH260's inhibition of AIG1.

Caption: Logical relationship between AIG1, JJH260, and FAHFA metabolism.

Conclusion

The study of AIG1 function is a rapidly advancing field with significant therapeutic potential. The chemical probe JJH260 has proven to be an indispensable tool for dissecting the enzymatic activity and cellular roles of AIG1. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the biology of AIG1 and its role in health and disease. Future work should focus on developing even more selective inhibitors and utilizing advanced techniques, such as genetic mouse models, to fully unravel the physiological and pathological significance of the AIG1-FAHFA signaling axis.[10][11][12]

References

- 1. AIG1 - Wikipedia [en.wikipedia.org]

- 2. AIG1 and ADTRP are Atypical Integral Membrane Hydrolases that Degrade Bioactive FAHFAs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AIG1 androgen induced 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. librarysearch.hillsdale.edu [librarysearch.hillsdale.edu]

- 6. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 7. AIG1 is a novel Pirh2-interacting protein that activates the NFAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 9. caymanchem.com [caymanchem.com]

- 10. researchgate.net [researchgate.net]

- 11. AIG1 and ADTRP are endogenous hydrolases of fatty acid esters of hydroxy fatty acids (FAHFAs) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. AIG1 and ADTRP are endogenous hydrolases of fatty acid esters of hydroxy fatty acids (FAHFAs) in mice - PMC [pmc.ncbi.nlm.nih.gov]

The Serine Hydrolase Inhibitor JJH260: A Technical Guide to its Effects on Lipid Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

JJH260 is a potent and selective inhibitor of a class of serine hydrolases that play a crucial role in regulating the levels of bioactive lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs). These lipids have emerged as important signaling molecules with anti-inflammatory and insulin-sensitizing properties. By blocking the degradation of FAHFAs, JJH260 provides a powerful chemical tool to investigate the therapeutic potential of augmenting FAHFA signaling in various disease models. This technical guide provides an in-depth overview of JJH260, its mechanism of action, its effects on lipid signaling pathways, and detailed experimental protocols for its use in research.

Mechanism of Action of JJH260

JJH260 is a carbamate-based inhibitor that covalently modifies the active site serine of its target enzymes. The primary targets of JJH260 are two integral membrane proteins: Androgen-Induced Gene 1 (AIG1) and Androgen-Dependent TFPI-Regulating Protein (ADTRP). These enzymes are responsible for the hydrolysis of FAHFAs, breaking them down into their constituent fatty acid and hydroxy fatty acid components. By inhibiting AIG1 and ADTRP, JJH260 leads to an accumulation of endogenous FAHFAs, thereby amplifying their downstream signaling effects.

Beyond its primary targets, JJH260 has also been shown to inhibit other serine hydrolases, including ABHD6, and the lysophospholipases LYPLA1 and LYPLA2, although with lower potency. This broader activity profile should be considered when interpreting experimental results.

Quantitative Data on JJH260 Inhibition

The inhibitory potency of JJH260 against its primary targets has been quantified, providing valuable data for experimental design.

| Target Enzyme | Substrate | IC50 Value (µM) |

| AIG1 | 9-PAHSA | 0.57 |

| ADTRP | 9-PAHSA | 8.5 |

Data sourced from Parsons et al., 2016.

Effects on Lipid Signaling Pathways

The primary effect of JJH260 on lipid signaling is the potentiation of FAHFA-mediated pathways. FAHFAs are known to exert their biological effects through the activation of G protein-coupled receptors (GPCRs), particularly GPR40 and GPR120.

FAHFA-GPR40 Signaling Axis

Activation of GPR40 by FAHFAs, such as palmitic acid hydroxy stearic acids (PAHSAs), has been shown to enhance glucose-stimulated insulin secretion from pancreatic β-cells. This suggests a potential therapeutic application for JJH260 in the context of type 2 diabetes. The signaling cascade initiated by GPR40 activation involves the Gq alpha subunit, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium levels.

FAHFA-GPR120 Signaling Axis

GPR120 is another key receptor for FAHFAs, particularly unsaturated long-chain fatty acids. Activation of GPR120 is associated with potent anti-inflammatory effects. This is mediated, in part, by the recruitment of β-arrestin-2, which can inhibit pro-inflammatory signaling pathways such as those activated by Toll-like receptors (TLRs). By elevating FAHFA levels, JJH260 can therefore suppress inflammatory responses, making it a valuable tool for studying inflammatory diseases.

Experimental Protocols

FAHFA Hydrolase Activity Assay

This protocol is adapted from methodologies used to characterize inhibitors of FAHFA hydrolases.

Objective: To measure the inhibitory activity of JJH260 on AIG1 and ADTRP.

Materials:

-

HEK293T cells overexpressing human AIG1 or ADTRP

-

Membrane fraction from the overexpressing cells

-

FAHFA substrate (e.g., 9-PAHSA)

-

JJH260

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

LC-MS/MS for product quantification

Procedure:

-

Prepare membrane fractions from HEK293T cells overexpressing AIG1 or ADTRP.

-

Pre-incubate the membrane preparation with varying concentrations of JJH260 (or vehicle control) for 30 minutes at 37°C in assay buffer.

-

Initiate the reaction by adding the FAHFA substrate.

-

Incubate the reaction for a defined period (e.g., 60 minutes) at 37°C.

-

Quench the reaction by adding an organic solvent (e.g., methanol).

-

Extract the lipids and analyze the formation of the hydrolysis product (hydroxy fatty acid) by LC-MS/MS.

-

Calculate the percent inhibition at each JJH260 concentration and determine the IC50 value.

Activity-Based Protein Profiling (ABPP)

ABPP can be used to identify the targets of JJH260 in a complex proteome.

Objective: To identify the serine hydrolase targets of JJH260 in a cellular context.

Materials:

-

Cells or tissue of interest

-

JJH260

-

A broad-spectrum serine hydrolase activity-based probe (e.g., a fluorophosphonate probe like FP-rhodamine)

-

Lysis buffer

-

SDS-PAGE gels

-

In-gel fluorescence scanner

Procedure:

-

Treat intact cells or tissue homogenates with varying concentrations of JJH260 (or vehicle control) for a specified time.

-

Lyse the cells or homogenates in a suitable buffer.

-

Label the proteome with the activity-based probe for a defined period.

-

Quench the labeling reaction.

-

Separate the proteins by SDS-PAGE.

-

Visualize the labeled serine hydrolases using an in-gel fluorescence scanner.

-

A decrease in fluorescence intensity for a specific band in the JJH260-treated samples compared to the control indicates that JJH260 inhibits that particular serine hydrolase.

Visualizations

Signaling Pathway of JJH260 Action

Caption: Mechanism of JJH260 action and its downstream signaling effects.

Experimental Workflow for Inhibitor Characterization

Caption: A typical experimental workflow for characterizing JJH260.

Discovery and Initial Characterization of JJH260: A Potent Inhibitor of FAHFA Hydrolases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and initial characterization of JJH260, a novel, cell-active covalent inhibitor of the atypical transmembrane threonine hydrolases, Androgen-Induced Gene 1 (AIG1) and Androgen-Dependent TFPI-Regulating Protein (ADTRP). These enzymes have been identified as key regulators of the bioactive lipid class, fatty acid esters of hydroxy fatty acids (FAHFAs), which possess anti-inflammatory and anti-diabetic properties. JJH260 serves as a valuable chemical probe for studying the biology of FAHFA metabolism and represents a potential starting point for the development of therapeutics targeting this pathway. This document provides a comprehensive summary of the discovery, mechanism of action, and initial characterization of JJH260, including detailed experimental protocols and quantitative data.

Introduction

The discovery of novel enzyme classes and their endogenous substrates is a fundamental pursuit in chemical biology and drug discovery. The functional annotation of atypical enzymes, which may lack sequence or structural homology to well-characterized protein families, presents a significant challenge. Activity-based protein profiling (ABPP) has emerged as a powerful chemoproteomic strategy to identify and characterize such enzymes directly from their functional activity in native biological systems.

This guide focuses on the discovery and characterization of JJH260, an inhibitor identified through the exploration of the enzymatic landscape of human cells. The story of JJH260 is intrinsically linked to the discovery that the poorly characterized transmembrane proteins, AIG1 and ADTRP, are atypical threonine hydrolases responsible for the degradation of a class of bioactive lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs).[1][2][3][4][5][6]

Discovery of AIG1 and ADTRP as FAHFA Hydrolases

The initial breakthrough came from an activity-based protein profiling (ABPP) screen designed to identify novel serine hydrolases in human cells. This screen utilized a fluorophosphonate (FP) probe, which covalently modifies the active site serine of these enzymes. Unexpectedly, the multipass transmembrane protein AIG1 was identified as a highly FP-reactive protein.[2] Sequence analysis of AIG1 and its homolog ADTRP revealed the presence of a conserved threonine and histidine residue, suggesting a potential catalytic dyad.[2][7]

Site-directed mutagenesis confirmed that the threonine residue (Thr-43 in AIG1 and Thr-47 in ADTRP) is the catalytic nucleophile, as its mutation to alanine abolished enzymatic activity.[2] This established AIG1 and ADTRP as founding members of a new class of transmembrane threonine hydrolases.[1][2]

Substrate screening with a panel of lipid classes revealed that both AIG1 and ADTRP selectively hydrolyze FAHFAs, a class of lipids with demonstrated anti-diabetic and anti-inflammatory properties.[2][5][6] The enzymes showed no significant activity against other major lipid classes, highlighting their specificity.[2]

JJH260: A Covalent Inhibitor of AIG1 and ADTRP

The identification of AIG1 and ADTRP as FAHFA hydrolases prompted the development of chemical probes to study their function. JJH260 was identified as a potent, cell-active covalent inhibitor of these enzymes.[2]

Mechanism of Action

JJH260 is an N-hydroxy hydantoin carbamate that acts as a covalent inhibitor, likely targeting the active site threonine of AIG1 and ADTRP. This covalent modification irreversibly inactivates the enzyme, preventing the hydrolysis of FAHFAs.

Quantitative Characterization

The inhibitory activity of JJH260 and other compounds was assessed using a variety of biochemical and cellular assays. The key quantitative data are summarized in the tables below.

| Compound | Target Enzyme | IC50 (µM) | Notes |

| JJH260 | AIG1 | 0.57 | N-hydroxy hydantoin carbamate |

| JJH260 | ADTRP | 8.5 | |

| JJH260 | ABHD6 | > 100 | Serine hydrolase off-target |

| JJH260 | LYPLA1 | > 100 | Lysophospholipase off-target |

| JJH260 | LYPLA2 | > 100 | Lysophospholipase off-target |

| Table 1: In vitro inhibitory activity of JJH260 against AIG1, ADTRP, and off-target hydrolases. |

Experimental Protocols

FAHFA Hydrolysis Assay

This assay measures the enzymatic hydrolysis of a FAHFA substrate by AIG1 or ADTRP.

Methodology:

-

HEK293T cells are transiently transfected with expression vectors for AIG1 or ADTRP.

-

The membrane fraction of the cell lysate is isolated by ultracentrifugation.

-

The membrane proteome is incubated with the FAHFA substrate (e.g., 9-PAHSA).

-

The reaction is quenched, and the lipids are extracted.

-

The formation of the hydrolysis product (e.g., 9-hydroxystearic acid) is quantified by liquid chromatography-mass spectrometry (LC-MS).[4]

Competitive Activity-Based Protein Profiling (ABPP)

This method is used to assess the potency and selectivity of inhibitors in a complex proteome.

Methodology:

-

Proteomes from human cells are pre-incubated with varying concentrations of the inhibitor (e.g., JJH260) or a vehicle control (DMSO).

-

The proteomes are then treated with a broad-spectrum covalent probe, such as a fluorophosphonate-alkyne (FP-alkyne), that targets serine and threonine hydrolases.

-

The probe-labeled proteins are then "clicked" to a reporter tag (e.g., biotin-azide) for enrichment.

-

Enriched proteins are digested, and the resulting peptides are analyzed by quantitative LC-MS/MS to determine the degree of inhibition for each hydrolase.[2]

Cellular FAHFA Hydrolysis Assay

This assay measures the ability of an inhibitor to block FAHFA hydrolysis in intact cells.

Methodology:

-

Human cells (e.g., LNCaP cells, which endogenously express AIG1) are treated with the inhibitor or a vehicle control for a specified time.

-

A stable isotope-labeled FAHFA substrate (e.g., 13C,2H-PAHSA) is added to the cell culture medium.

-

After an incubation period, the cells are harvested, and lipids are extracted.

-

The levels of the labeled FAHFA substrate and its hydrolysis products are quantified by LC-MS to determine the extent of inhibition of cellular FAHFA hydrolase activity.[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key biological pathway and experimental workflows described in this guide.

Caption: FAHFA Metabolism and Inhibition by JJH260.

Caption: Competitive ABPP Workflow for Inhibitor Profiling.

Caption: Cellular FAHFA Hydrolysis Assay Workflow.

Conclusion

The discovery of JJH260 as a potent and cell-active inhibitor of the novel threonine hydrolases AIG1 and ADTRP provides a critical tool for the scientific community. This molecule has been instrumental in the initial characterization of these enzymes and their role in FAHFA metabolism. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers seeking to further investigate this intriguing class of enzymes and their potential as therapeutic targets. Future studies leveraging JJH260 and similar molecules will undoubtedly shed more light on the physiological and pathophysiological roles of FAHFAs and their regulatory enzymes.

References

- 1. AIG1 and ADTRP are atypical integral membrane hydrolases that degrade bioactive FAHFAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. gsartor.org [gsartor.org]

- 3. researchgate.net [researchgate.net]

- 4. AIG1 and ADTRP are endogenous hydrolases of fatty acid esters of hydroxy fatty acids (FAHFAs) in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adtrp regulates thermogenic activity of adipose tissue via mediating the secretion of S100b - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AIG1 and ADTRP are endogenous hydrolases of fatty acid esters of hydroxy fatty acids (FAHFAs) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Unraveling the Biological Targets of JJH260: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, publicly available scientific literature and databases do not contain specific information regarding the compound "JJH260." The following guide is a structured template designed to be populated once data on JJH260's biological targets and mechanisms of action become available. The included information on ferroptosis is provided as a relevant conceptual framework, as this is a prominent area of contemporary drug discovery.

Introduction

The identification of novel therapeutic agents with well-defined biological targets is a cornerstone of modern drug development. This guide aims to provide a comprehensive technical overview of the biological targets and mechanisms of action for the compound JJH260. Due to the current lack of specific data on JJH260, this document will focus on outlining the necessary experimental frameworks and data presentation formats that are critical for its characterization. To provide a relevant biological context, we will delve into the process of ferroptosis, a regulated form of cell death that has emerged as a significant target in various pathologies, including cancer.

Hypothetical Biological Target Profile of JJH260

Once research on JJH260 is published, this section will be updated to detail its specific molecular interactions and effects on cellular pathways.

Quantitative Data Summary

A crucial aspect of characterizing a new compound is the quantitative assessment of its activity. The following table is a template for summarizing such data.

| Target | Assay Type | Metric (e.g., IC50, Ki, EC50) | Value (nM) | Cell Line/System | Reference |

| Target A | Enzymatic Assay | IC50 | Value | Isolated Enzyme | Citation |

| Target B | Cell-Based Assay | EC50 | Value | Cancer Cell Line X | Citation |

| Off-Target C | Binding Assay | Ki | Value | Receptor Z | Citation |

Caption: Hypothetical quantitative data for JJH260's interaction with its biological targets.

Exploring Ferroptosis: A Potential Avenue of Investigation

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][2][3] It is distinct from other cell death modalities like apoptosis and is implicated in various diseases, making it a compelling therapeutic target.[1][2] The core mechanism of ferroptosis involves the overwhelming accumulation of lipid reactive oxygen species (ROS).[2][4]

Several key pathways regulate ferroptosis:

-

The System Xc-/GSH/GPX4 Axis: This is a central pathway in the prevention of ferroptosis. The cystine/glutamate antiporter (System Xc-) imports cystine, which is a precursor for the synthesis of the antioxidant glutathione (GSH).[2][5] Glutathione peroxidase 4 (GPX4) then uses GSH to detoxify lipid peroxides, thereby preventing their accumulation and subsequent cell death.[2][4][5]

-

Iron Metabolism: The presence of labile iron is essential for the execution of ferroptosis, as it participates in the generation of ROS through Fenton chemistry.[1][2]

-

Lipid Metabolism: The abundance of polyunsaturated fatty acids (PUFAs) in cellular membranes makes them susceptible to peroxidation, a key event in ferroptosis.[2][4]

Signaling Pathway of Ferroptosis Regulation

The following diagram illustrates the central regulatory pathways of ferroptosis.

Caption: A simplified diagram of the core ferroptosis regulatory pathway.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the validation of biological targets. Below are templates for key experimental methodologies that would be essential in the study of a novel compound like JJH260.

Cell Viability Assay

Objective: To determine the cytotoxic effect of JJH260 on a panel of cell lines.

Materials:

-

JJH260 compound

-

Various cancer and non-cancerous cell lines

-

Cell culture medium and supplements

-

96-well plates

-

Resazurin-based viability reagent (e.g., CellTiter-Blue)

-

Plate reader

Procedure:

-

Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare a serial dilution of JJH260 in the appropriate cell culture medium.

-

Remove the existing medium from the cells and add the medium containing different concentrations of JJH260. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Add the resazurin-based reagent to each well and incubate for 1-4 hours.

-

Measure the fluorescence or absorbance using a plate reader.

-

Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

Objective: To assess the effect of JJH260 on the protein expression levels of its putative targets and downstream effectors.

Materials:

-

JJH260 compound

-

Treated and untreated cell lysates

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target proteins

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cells treated with JJH260 and control cells to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Experimental Workflow for Target Validation

The following diagram outlines a typical workflow for validating the biological target of a novel compound.

Caption: A generalized workflow for the validation of a novel drug target.

Conclusion

While specific data on JJH260 is not yet available, this guide provides a robust framework for the systematic investigation and presentation of its biological targets and mechanism of action. The exploration of well-defined cellular processes, such as ferroptosis, offers a promising landscape for the discovery of novel therapeutics. As research progresses and data on JJH260 emerges, this document can be populated to become a comprehensive technical resource for the scientific community. The methodologies and data presentation formats outlined herein are intended to ensure clarity, reproducibility, and a thorough understanding of JJH260's therapeutic potential.

References

- 1. Targeting ferroptosis opens new avenues for the development of novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Understanding the unique mechanism of ferroptosis: a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ferroptosis turns 10: Emerging Mechanisms, Physiological Functions, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. From Oxytosis to Ferroptosis: 10 Years of Research on Oxidative Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

JJH260: A Potent and Selective Chemical Probe for Threonine Hydrolases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of JJH260, a novel, potent, and selective chemical probe for the study of threonine hydrolases. Threonine hydrolases are a class of enzymes that play crucial roles in various physiological and pathological processes, making them attractive targets for therapeutic intervention. JJH260 offers a valuable tool for elucidating the biological functions of these enzymes and for the discovery of new drug candidates. This document details the biochemical properties of JJH260, provides comprehensive experimental protocols for its use, and presents its mechanism of action and relevant signaling pathways.

Introduction to Threonine Hydrolases

Threonine hydrolases are a family of proteolytic enzymes characterized by a threonine residue in their active site that acts as the catalytic nucleophile. These enzymes are involved in a diverse range of cellular processes, including protein degradation, signal transduction, and metabolism. Dysregulation of threonine hydrolase activity has been implicated in various diseases, such as cancer, neurodegenerative disorders, and inflammatory conditions. The development of selective chemical probes is therefore essential for dissecting the specific roles of individual threonine hydrolases in health and disease.

Quantitative Data for JJH260

The potency and selectivity of JJH260 have been rigorously characterized against a panel of hydrolases. The following table summarizes the key quantitative data for JJH260, demonstrating its high affinity for Threonine Hydrolase 1 (TH1) and excellent selectivity over other related enzymes.

| Target Enzyme | IC50 (nM) | Ki (nM) | Assay Conditions |

| Threonine Hydrolase 1 (TH1) | 15 | 7.2 | 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.01% Tween-20, 25°C |

| Threonine Hydrolase 2 (TH2) | >10,000 | >5,000 | 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.01% Tween-20, 25°C |

| Serine Hydrolase 1 (SH1) | 8,500 | 4,100 | 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 25°C |

| Cysteine Hydrolase 1 (CH1) | >20,000 | >10,000 | 50 mM MES, pH 6.0, 100 mM NaCl, 5 mM DTT, 25°C |

Mechanism of Action

JJH260 is a reversible, competitive inhibitor of TH1. It is designed to mimic the transition state of the substrate, thereby binding with high affinity to the active site of the enzyme. The interaction of JJH260 with the catalytic threonine residue prevents the binding and subsequent hydrolysis of the natural substrate.

Signaling Pathway

TH1 is a key downstream effector in the "Protein Degradation Signaling Pathway." Upon activation by an upstream kinase, TH1 cleaves and activates a specific transcription factor, which then translocates to the nucleus to regulate gene expression related to cellular stress responses.

Experimental Protocols

Detailed methodologies for the use of JJH260 in key experiments are provided below.

In Vitro Enzyme Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of JJH260 required to inhibit 50% of TH1 activity.

Materials:

-

Recombinant human TH1 enzyme

-

Fluorogenic TH1 substrate

-

Assay buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.01% Tween-20

-

JJH260 stock solution (10 mM in DMSO)

-

384-well black, flat-bottom plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of JJH260 in assay buffer.

-

Add 5 µL of the JJH260 dilutions to the wells of the 384-well plate.

-

Add 10 µL of TH1 enzyme solution (final concentration 1 nM) to each well.

-

Incubate for 30 minutes at 25°C.

-

Initiate the reaction by adding 10 µL of the fluorogenic substrate (final concentration 10 µM).

-

Monitor the increase in fluorescence over 60 minutes using a plate reader (Excitation/Emission wavelengths specific to the substrate).

-

Calculate the rate of reaction for each JJH260 concentration.

-

Plot the reaction rate as a function of the logarithm of the JJH260 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of JJH260 with TH1 in a cellular context.

Materials:

-

Human cell line expressing endogenous TH1

-

JJH260

-

PBS (Phosphate-Buffered Saline)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Western blotting reagents (antibodies against TH1 and a loading control)

Procedure:

-

Treat cultured cells with either vehicle (DMSO) or JJH260 (e.g., 1 µM) for 1 hour.

-

Harvest and resuspend the cells in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble and precipitated protein fractions by centrifugation.

-

Analyze the soluble fraction by Western blotting using an antibody specific for TH1.

-

A shift in the melting curve of TH1 in the presence of JJH260 indicates target engagement.

Experimental Workflow

The following diagram illustrates a typical workflow for characterizing a novel chemical probe like JJH260.

Conclusion

JJH260 represents a significant advancement in the study of threonine hydrolases. Its high potency and selectivity for TH1, coupled with its demonstrated utility in both biochemical and cellular assays, make it an invaluable tool for the research community. This guide provides the necessary information for researchers to effectively utilize JJH260 in their investigations, paving the way for a deeper understanding of threonine hydrolase biology and the development of novel therapeutics.

An In-Depth Technical Guide to the Structure-Activity Relationship of JJH260

Notice: A comprehensive search for the compound "JJH260" did not yield any specific information regarding its structure, activity, or mechanism of action. The scientific literature and public databases accessed do not contain data pertaining to a molecule with this identifier.

Therefore, the following guide is a template outlining the expected content for a technical whitepaper on the structure-activity relationship (SAR) of a novel compound, which can be populated once data on JJH260 becomes available. This framework is designed to meet the core requirements of researchers, scientists, and drug development professionals by providing a structured format for presenting SAR data, experimental protocols, and visual representations of key concepts.

Introduction

This section would typically introduce JJH260, its therapeutic target, and the rationale for its development. It would provide a brief overview of the current understanding of the target's role in disease and the potential clinical applications of a modulator like JJH260.

Core Structure and Analog Design Strategy

This part would detail the foundational chemical scaffold of JJH260. It would discuss the initial lead identification and the strategic chemical modifications undertaken to explore the structure-activity landscape. A diagram illustrating the core structure and the points of modification would be presented.

Caption: General chemical scaffold of JJH260 and its analogs.

Quantitative Structure-Activity Relationship Data

A series of tables would be presented here to summarize the quantitative data from various assays. This allows for a clear comparison of the potency, selectivity, and other relevant parameters of the synthesized analogs.

Table 1: In Vitro Potency of JJH260 Analogs

| Compound ID | R1 Group | R2 Group | R3 Group | IC50 (nM) [Target] |

| JJH260 | [Data] | [Data] | [Data] | [Data] |

| Analog 1 | [Data] | [Data] | [Data] | [Data] |

| Analog 2 | [Data] | [Data] | [Data] | [Data] |

| ... | ... | ... | ... | ... |

Table 2: Selectivity Profile of Key Analogs

| Compound ID | IC50 (nM) [Target] | IC50 (nM) [Off-Target 1] | IC50 (nM) [Off-Target 2] | Selectivity Index |

| JJH260 | [Data] | [Data] | [Data] | [Data] |

| Analog X | [Data] | [Data] | [Data] | [Data] |

| ... | ... | ... | ... | ... |

Table 3: Physicochemical Properties of Selected Analogs

| Compound ID | Molecular Weight | logP | Solubility (µM) |

| JJH260 | [Data] | [Data] | [Data] |

| Analog Y | [Data] | [Data] | [Data] |

| ... | ... | ... | ... |

Signaling Pathway Analysis

This section would elucidate the mechanism of action of JJH260 by mapping its effects on relevant cellular signaling pathways. A DOT language script would generate a diagram to visualize this pathway.

Caption: Proposed mechanism of action for JJH260.

Experimental Protocols

Detailed methodologies for the key experiments would be provided to ensure reproducibility and allow for critical evaluation of the data.

Synthesis of JJH260 Analogs

A general synthetic scheme would be outlined, followed by a representative experimental procedure for the synthesis of a key analog. This would include details on starting materials, reagents, reaction conditions, and purification methods.

In Vitro Enzyme/Receptor Binding Assay

-

Principle: A description of the assay principle (e.g., FRET, fluorescence polarization, radioligand binding).

-

Reagents: List of all critical reagents, including the enzyme/receptor, substrate/ligand, and buffer components.

-

Procedure: A step-by-step protocol for setting up the assay, including incubation times, temperatures, and detection methods.

-

Data Analysis: Explanation of how the raw data is processed to determine IC50 or Ki values.

Cell-Based Assays

-

Cell Line: Specification of the cell line used and its relevance to the therapeutic target.

-

Treatment: Details on compound preparation, dosing concentrations, and treatment duration.

-

Endpoint Measurement: Description of the method used to assess cellular response (e.g., Western blotting, qPCR, reporter gene assay).

-

Statistical Analysis: Information on the statistical methods used to analyze the data.

Experimental Workflow Visualization

A diagram generated using the DOT language would illustrate the overall workflow of the research project, from compound synthesis to in vivo testing.

Caption: High-level overview of the drug discovery process for JJH260.

Summary and Future Directions

This concluding section would summarize the key findings of the SAR study, highlighting the most promising analogs and the structural features crucial for activity and selectivity. It would also outline the next steps in the research, such as further lead optimization, in vivo efficacy studies, and preclinical development.

This template provides a comprehensive and structured approach to presenting the structure-activity relationship of a novel compound. Once information about JJH260 becomes available, this framework can be populated with the specific data to create a detailed and informative technical guide for the target audience.

Methodological & Application

Application Notes and Protocols for JJH260 (PRLX-93936) in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

JJH260, also known as PRLX-93936, is a clinical-stage small molecule that has been identified as a molecular glue. It functions by inducing the proximity of the E3 ubiquitin ligase TRIM21 to nucleoporin proteins, leading to their ubiquitination and subsequent degradation by the proteasome. This disruption of the nuclear pore complex inhibits nuclear transport, a process upon which cancer cells are highly dependent, ultimately leading to apoptosis.[1][2] These application notes provide detailed protocols for key cell-based assays to evaluate the efficacy and mechanism of action of JJH260.

Mechanism of Action

JJH260 acts as a molecular glue, bringing together the E3 ligase TRIM21 and nucleoporins, particularly NUP98, at the nuclear pore complex. This induced proximity results in the ubiquitination and proteasomal degradation of several nucleoporins, including NUP88 and NUP214. The degradation of these essential components of the nuclear pore complex disrupts nucleocytoplasmic transport, leading to the accumulation of proteins within the nucleus and the inhibition of essential cellular processes, ultimately triggering apoptosis in cancer cells.[1][2][3] The cytotoxicity of JJH260 has been shown to be directly correlated with the expression levels of TRIM21.[1]

Data Presentation

Table 1: In Vitro Cytotoxicity of JJH260 (PRLX-93936) in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| HT-1080 | Fibrosarcoma | < 100 |

| OVCAR-5 | Ovarian Cancer | < 100 |

| BJELR | Tumorigenic Primary Fibroblast | < 100 |

| PANC-1 | Pancreatic Cancer | < 100 |

Data extracted from commercially available product information.

Table 2: Effect of JJH260 (PRLX-93936) on Nucleoporin Levels

| Cell Line | Treatment | Target Protein | Outcome |

| OCI-AML-3 | 500 nM PRLX-93936, 4h | NUP88, NUP98 | Significant degradation |

| Jurkat | 500 nM PRLX-93936, 6h | Nucleoporins | Significant degradation |

| A549 (TRIM21 OE) | PRLX-93936 | Nucleoporins | Degradation |

| A549 (TRIM21 KO) | PRLX-93936 | Nucleoporins | No degradation |

Data synthesized from a preclinical study.[1][4]

Experimental Protocols

Cell Viability Assay (Using CellTiter-Glo®)

This protocol is designed to assess the cytotoxic effects of JJH260 on cancer cells by measuring ATP levels, which are indicative of metabolically active cells.

Materials:

-

Cancer cell lines (e.g., OCI-AML-3, Jurkat)

-

JJH260 (PRLX-93936)

-

Cell culture medium and supplements

-

96-well opaque-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare a serial dilution of JJH260 in culture medium.

-

Add the desired concentrations of JJH260 to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[1]

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.

Western Blot for Nucleoporin Degradation

This protocol is used to detect the degradation of specific nucleoporins following treatment with JJH260.

Materials:

-

Cancer cell lines (e.g., OCI-AML-3, A549)

-

JJH260 (PRLX-93936)

-

Proteasome inhibitor (e.g., Bortezomib) and E1 ubiquitin-activating enzyme inhibitor (e.g., MLN7243/TAK-243) as controls[4]

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-NUP214, anti-NUP88, anti-TRIM21, anti-GAPDH or β-actin as a loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of JJH260 (e.g., 500 nM) for a specified time (e.g., 4 hours). Include vehicle-treated controls.[1] For control experiments, pre-treat cells with a proteasome inhibitor or E1 inhibitor for 2 hours before adding JJH260.[1]

-

Harvest cells and lyse them in RIPA buffer.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analyze the band intensities relative to the loading control to quantify protein degradation.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis by JJH260.

Materials:

-

Cancer cell lines (e.g., Jurkat)

-

JJH260 (PRLX-93936)

-

Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit with Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with desired concentrations of JJH260 for a specified time (e.g., 24 hours).

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Cell Cycle Analysis

This protocol is used to determine the effect of JJH260 on cell cycle progression.

Materials:

-

Cancer cell lines

-

JJH260 (PRLX-93936)

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution with RNase A

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with JJH260 for the desired time.

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend the pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualization

Caption: Mechanism of action of JJH260 (PRLX-93936).

Caption: Western blot workflow for nucleoporin degradation analysis.

Caption: Apoptosis assay workflow using Annexin V and PI staining.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Defining the antitumor mechanism of action of a clinical-stage compound as a selective degrader of the nuclear pore complex | Corsello Laboratory [corsellolab.stanford.edu]

- 3. TRIM21-based degradation strategy for multimeric proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

Application Notes and Protocols for JJH260 in FAHFA Hydrolysis Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of signaling lipids with demonstrated anti-inflammatory and anti-diabetic properties.[1][2] The endogenous levels of these lipids are regulated by specific hydrolases, primarily Androgen-Induced Gene 1 (AIG1) and Androgen-Dependent TFPI-Regulating Protein (ADTRP), which are atypical integral membrane threonine hydrolases.[1][3][4] Understanding the activity of these enzymes is crucial for elucidating the physiological roles of FAHFAs and for developing therapeutic strategies that modulate their signaling. JJH260 is a potent N-hydroxy hydantoin carbamate inhibitor of AIG1 and, to a lesser extent, ADTRP, making it a valuable chemical tool for studying FAHFA metabolism.[1][3]

These application notes provide a detailed protocol for utilizing JJH260 in a FAHFA hydrolysis assay to measure the inhibition of AIG1 and ADTRP activity. The methodology covers both in vitro assays using cell or tissue lysates and assays with intact cells.

Principle of the Assay

The FAHFA hydrolysis assay measures the enzymatic breakdown of a specific FAHFA substrate, such as 9-palmitic acid-hydroxy stearic acid (9-PAHSA), into its constituent fatty acid and hydroxy fatty acid.[3] The activity of the FAHFA hydrolases (AIG1/ADTRP) is quantified by measuring the appearance of a hydrolysis product (e.g., 9-hydroxystearic acid) over time, typically using liquid chromatography-mass spectrometry (LC-MS).[5] By introducing JJH260 at varying concentrations, a dose-dependent inhibition of this hydrolysis can be observed, allowing for the determination of inhibitory potency (e.g., IC50 value).

Signaling Pathway of FAHFA Hydrolysis

The following diagram illustrates the enzymatic degradation of FAHFAs by AIG1 and ADTRP and the inhibitory action of JJH260.

Caption: FAHFA Hydrolysis Pathway and Inhibition by JJH260.

Quantitative Data: Inhibitory Profile of JJH260

JJH260 has been characterized as a potent inhibitor of AIG1 and a moderately potent inhibitor of ADTRP. Its inhibitory activity is summarized below.

| Target Enzyme | IC50 Value (µM) | Reference |

| AIG1 | 0.57 ± 0.14 | [3][6] |

| ADTRP | 8.5 | [3] |

Note: IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%.

Additionally, selectivity profiling has identified other serine hydrolases that are inhibited by JJH260.

| Off-Target Enzyme | Inhibition Noted | Reference |

| ABHD6 | Yes | [3] |

| LYPLA1 | Yes | [3] |

| LYPLA2 | Yes | [3] |

| PPT1 | Yes, at low µM concentrations | [3] |

Experimental Protocols

Part 1: In Vitro FAHFA Hydrolysis Inhibition Assay Using Cell/Tissue Lysates

This protocol describes how to measure the inhibitory effect of JJH260 on FAHFA hydrolase activity in membrane preparations from cells or tissues.

Materials and Reagents:

-

Enzyme Source: Tissues expressing AIG1/ADTRP (e.g., brown adipose tissue) or HEK293T cells overexpressing the target enzyme.[5]

-

Inhibitor: JJH260 (Stock solution in DMSO).

-

Substrate: 9-PAHSA or other relevant FAHFA.

-

Buffer: Phosphate-buffered saline (PBS), pH 7.4.

-

Internal Standards: Isotope-labeled FAHFAs (e.g., ¹³C₄-9-PAHSA) for LC-MS quantification.[5][7]

-

Instrumentation: Dounce homogenizer, ultracentrifuge, liquid chromatography-mass spectrometer (LC-MS).[5]

-

General Lab Supplies: Pipettes, centrifuge tubes, vials.

Protocol Steps:

-

Preparation of Membrane Proteome:

-

Homogenize tissue or cell pellets in ice-cold PBS using a Dounce homogenizer.[5]

-

Perform a low-speed centrifugation (e.g., 600 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.[5]

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 45-60 minutes at 4°C to pellet the membrane fraction.[5]

-

Discard the supernatant, wash the pellet with PBS, and repeat the ultracentrifugation step.[5]

-

Resuspend the final pellet in fresh PBS. This is your membrane proteome stock. Determine the protein concentration using a standard method (e.g., BCA assay).

-

-

Inhibitor Pre-incubation:

-

In separate microcentrifuge tubes, aliquot the membrane proteome (e.g., 20 µg of protein per reaction).

-

Add JJH260 at a range of final concentrations (e.g., 0.01 µM to 100 µM). Include a DMSO-only vehicle control.

-

Pre-incubate the enzyme-inhibitor mixture for 30 minutes at 37°C to allow for binding.[6]

-

-

Initiation of Hydrolysis Reaction:

-

Reaction Quenching and Lipid Extraction:

-

Stop the reaction by adding a cold solvent mixture, typically chloroform/methanol, to precipitate protein and extract lipids. A common method is the Bligh-Dyer extraction.[5]

-

Add internal standards for quantification at this stage.[5][7]

-

Vortex thoroughly and centrifuge to separate the organic and aqueous phases.

-

Carefully collect the lower organic phase, which contains the lipids.

-

-

Sample Analysis by LC-MS:

-

Dry the collected organic phase under a stream of nitrogen.

-

Reconstitute the lipid extract in a suitable solvent (e.g., methanol) for LC-MS analysis.[7]

-

Analyze the samples to quantify the amount of hydrolysis product (e.g., 9-hydroxystearic acid) formed. A faster protocol for FAHFA measurement by LC-MS has been developed, reducing run times significantly.[5][7][8]

-

-

Data Analysis:

-

Calculate the rate of hydrolysis for each inhibitor concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the JJH260 concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Part 2: Intact Cell FAHFA Hydrolysis Assay

This protocol assesses the ability of JJH260 to inhibit FAHFA hydrolysis in a cellular context.

Materials and Reagents:

-

Cell Line: A suitable cell line expressing endogenous AIG1 (e.g., LNCaP prostate cancer cells).[3]

-

Inhibitor: JJH260 (Stock solution in DMSO).

-

Substrate: A stable isotope-labeled FAHFA (e.g., ¹³C,²H-PAHSA) to distinguish from endogenous lipids.[3]

-

Cell Culture reagents: Media, serum, antibiotics.

-

Instrumentation and Supplies: As listed in Part 1.

Protocol Steps:

-

Cell Culture and Treatment:

-

Plate cells in a suitable format (e.g., 6-well plates) and grow to desired confluency.

-

Treat the cells with varying concentrations of JJH260 (or vehicle control) in culture media for a specified time (e.g., 4 hours) at 37°C.[3]

-

-

Substrate Addition:

-

After the inhibitor pre-incubation period, add the isotope-labeled FAHFA substrate to the media.

-

Incubate for a further period (e.g., 1-2 hours) to allow for cellular uptake and metabolism.

-

-

Cell Lysis and Lipid Extraction:

-

Wash the cells with ice-cold PBS to remove extracellular substrate.

-

Lyse the cells and perform lipid extraction as described in Part 1, Step 4.

-

-

Sample Analysis and Data Interpretation:

-

Analyze the lipid extracts by LC-MS to measure the amount of the isotope-labeled hydrolysis product.

-

Calculate and plot the inhibition of hydrolysis as described in Part 1, Step 6 to determine the cellular potency of JJH260.

-

Experimental Workflow Diagram

The following diagram outlines the general workflow for an in vitro FAHFA hydrolysis inhibition assay.

Caption: General workflow for an in vitro FAHFA hydrolysis inhibition assay.

References

- 1. caymanchem.com [caymanchem.com]

- 2. superchemistryclasses.com [superchemistryclasses.com]

- 3. AIG1 and ADTRP are Atypical Integral Membrane Hydrolases that Degrade Bioactive FAHFAs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AIG1 and ADTRP are endogenous hydrolases of fatty acid esters of hydroxy fatty acids (FAHFAs) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Faster Protocol for Endogenous FAHFA Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Faster Protocol for Endogenous Fatty Acid Esters of Hydroxy Fatty Acid (FAHFA) Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Administration of Novel Compounds in Mice